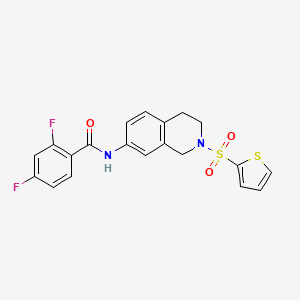

2,4-difluoro-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

This compound belongs to a class of sulfonylated tetrahydroisoquinoline benzamides, characterized by a benzamide core substituted with electron-withdrawing 2,4-difluoro groups and a tetrahydroisoquinoline moiety modified at the 2-position with a thiophene-2-sulfonyl group. The fluorine atoms enhance metabolic stability and lipophilicity, while the thiophene sulfonyl group may contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name |

2,4-difluoro-N-(2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N2O3S2/c21-15-4-6-17(18(22)11-15)20(25)23-16-5-3-13-7-8-24(12-14(13)10-16)29(26,27)19-2-1-9-28-19/h1-6,9-11H,7-8,12H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVBKPWIMCEXSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where tryptamine derivatives are cyclized in the presence of an acid catalyst

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, which can offer better control over reaction parameters and improved safety profiles compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The sulfur atom in the thiophen-2-ylsulfonyl group can be oxidized to form sulfoxides or sulfones.

Reduction: : The tetrahydroisoquinoline core can be reduced to form dihydroisoquinolines or isoquinolines.

Substitution: : The fluorine atoms on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: : Nucleophiles like amines or alcohols, along with strong bases, can facilitate substitution reactions.

Major Products Formed

Oxidation: : Sulfoxides or sulfones.

Reduction: : Dihydroisoquinolines or isoquinolines.

Substitution: : Amines or alcohols attached to the benzamide core.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, in vitro studies demonstrated that the compound effectively reduced the viability of drug-resistant cancer cells by targeting microtubule dynamics, which is crucial for cell division and growth .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. In vitro assays revealed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial therapies .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. Its structural similarity to known neuroprotective agents suggests it could mitigate neurodegenerative processes. Studies have explored its effects on neuronal cell lines exposed to oxidative stress, revealing potential pathways for neuroprotection .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2,4-difluoro-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is essential for optimizing its pharmacological properties. Modifications to the thiophene sulfonyl group and the difluoro substitution have been correlated with enhanced potency against specific targets in cancer therapy and microbial infections .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its biological targets. It may interact with specific enzymes or receptors, leading to downstream effects in cellular pathways. Further research would be needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Implications

In contrast, 4-ethoxy (Analog 1) is electron-donating, which may reduce metabolic stability but improve solubility .

Sulfonyl Group Variations :

- Thiophen-2-ylsulfonyl (Target, Analog 1, 2) offers aromaticity for π-π interactions, whereas propylsulfonyl (Analog 3) introduces flexibility and aliphatic character, possibly altering target selectivity .

Scaffold Differences: Tetrahydroisoquinoline (Target, Analog 3) vs.

Biological Activity

2,4-Difluoro-N-(2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound with potential biological activity. Its unique molecular structure incorporates various functional groups that suggest diverse applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHFNOS

- Molecular Weight : 434.5 g/mol

- CAS Number : 954682-35-0

This structure features a difluorobenzamide core linked to a tetrahydroisoquinoline moiety via a thiophenesulfonyl group, which is critical for its biological activity.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the function of KIF18A, a motor protein involved in cancer cell proliferation and metastasis. This inhibition is crucial as it disrupts the mitotic processes in cancer cells .

Antimicrobial Properties

The presence of thiophene and sulfonamide groups in the compound suggests potential antimicrobial activity. Preliminary studies have indicated that similar compounds can effectively inhibit bacterial growth and may possess anti-inflammatory properties. The sulfonamide moiety is known for its role in enhancing the antimicrobial efficacy of various drugs.

The exact mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of Protein Targets : The compound's structure allows it to interact with specific protein targets within cells, disrupting their normal function.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

- Modulation of Enzyme Activity : The compound may influence the activity of enzymes involved in critical cellular processes.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.